[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
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Overview
Description
VPC12249 is a synthetic organic compound known for its role as a lysophosphatidic acid receptor type 1 antagonist. It is chemically identified as [(2R)-2-[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate . This compound has been studied for its potential therapeutic applications, particularly in the context of diseases involving lysophosphatidic acid signaling pathways.
Preparation Methods
The synthesis of VPC12249 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Introduction of functional groups: Functional groups are introduced through reactions such as esterification, amidation, and phosphorylation.
Purification: The final compound is purified using techniques such as chromatography to ensure the desired purity and yield.
Chemical Reactions Analysis
VPC12249 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to replace specific functional groups with others, altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VPC12249 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study lysophosphatidic acid receptor signaling pathways.
Biology: The compound is used to investigate the role of lysophosphatidic acid receptors in various biological processes, such as cell proliferation and migration.
Medicine: VPC12249 has potential therapeutic applications in treating diseases like cancer, fibrosis, and inflammation by modulating lysophosphatidic acid receptor activity.
Industry: The compound can be used in the development of new drugs targeting lysophosphatidic acid receptors
Mechanism of Action
VPC12249 exerts its effects by antagonizing lysophosphatidic acid receptor type 1. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking the receptor, VPC12249 inhibits the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation and migration. This mechanism is particularly relevant in the context of diseases like cancer and fibrosis, where lysophosphatidic acid signaling plays a critical role .
Comparison with Similar Compounds
VPC12249 is unique compared to other lysophosphatidic acid receptor antagonists due to its specific structure and functional groups. Similar compounds include:
Ki16425: Another lysophosphatidic acid receptor antagonist with a different chemical structure.
AM095: A selective lysophosphatidic acid receptor type 1 antagonist with distinct pharmacological properties.
Debio-0719: A compound that targets lysophosphatidic acid receptor type 1 and has shown potential in inhibiting metastasis in cancer models
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and specific applications.
Properties
Molecular Formula |
C34H52NO6P |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1 |
InChI Key |
NJLPYJKKKSBCSK-MJPIYRIWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
phosphoric acid mono-(3-(4-benzyloxyphenyl)-2-octadec-9-enoylaminopropyl) ester VPC 12249 VPC-12249 VPC12249 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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